Home > Products > Screening Compounds P98852 > CUDC-907 mesylate
CUDC-907 mesylate - 1401998-36-4

CUDC-907 mesylate

Catalog Number: EVT-12427737
CAS Number: 1401998-36-4
Molecular Formula: C24H28N8O7S2
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CUDC-907 mesylate is a novel small molecule that acts as a dual inhibitor targeting histone deacetylases and phosphoinositide 3-kinases. Developed by Curis, it is designed for therapeutic applications in hematological malignancies, particularly relapsed or refractory lymphoma and multiple myeloma. By inhibiting both histone deacetylase and phosphoinositide 3-kinase pathways, CUDC-907 aims to enhance the efficacy of cancer treatment by addressing multiple oncogenic mechanisms simultaneously .

Source

CUDC-907 was synthesized by integrating a hydroxamic acid moiety into a morpholinopyrimidine core, which is essential for the inhibition of histone deacetylase enzymes. This compound has been the subject of various clinical trials, demonstrating its potential in treating advanced cancers .

Classification

CUDC-907 mesylate falls under the classification of small molecule inhibitors. Specifically, it is categorized as a pan-histone deacetylase inhibitor and a phosphoinositide 3-kinase inhibitor, affecting multiple classes of these enzymes .

Synthesis Analysis

Methods

The synthesis of CUDC-907 involves several key steps that incorporate specific chemical reactions to form its active components. The process typically includes:

  1. Formation of the Morpholinopyrimidine Core: This is achieved through reactions involving appropriate precursors that yield the desired structural backbone.
  2. Integration of Hydroxamic Acid: Hydroxamic acid is crucial for the inhibition of histone deacetylases. Its incorporation into the molecular structure enhances the compound's biological activity against these enzymes.
  3. Final Modifications: Additional chemical modifications may be performed to optimize solubility and bioavailability.

Technical details regarding specific reagents and conditions are often proprietary but generally involve standard organic synthesis techniques such as coupling reactions and purification processes .

Molecular Structure Analysis

Structure

The molecular formula of CUDC-907 mesylate is C23H24N8O4SC_{23}H_{24}N_{8}O_{4}S, with a molecular weight of approximately 508.55 g/mol. The compound features a complex structure that includes:

  • A morpholinopyrimidine core
  • Hydroxamic acid functionality
  • Various substituents that enhance its inhibitory properties

Data

The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to visualize interactions with target enzymes .

Chemical Reactions Analysis

Reactions

CUDC-907 undergoes various chemical reactions relevant to its mechanism of action:

  1. Inhibition Mechanism: The binding of CUDC-907 to histone deacetylases leads to an increase in acetylated histones, which modifies gene expression patterns associated with cancer cell proliferation.
  2. Phosphoinositide 3-Kinase Pathway Inhibition: By inhibiting phosphoinositide 3-kinase, CUDC-907 disrupts signaling pathways crucial for cell survival and growth, leading to apoptosis in cancer cells.

These reactions are characterized by their dose-dependent nature, where increased concentrations of CUDC-907 correlate with enhanced inhibitory effects on target pathways .

Mechanism of Action

Process

CUDC-907 functions through dual inhibition:

  1. Histone Deacetylase Inhibition: By inhibiting histone deacetylases, CUDC-907 promotes hyperacetylation of histones, leading to altered chromatin structure and increased transcriptional activity of tumor suppressor genes.
  2. Phosphoinositide 3-Kinase Inhibition: The compound also inhibits various isoforms of phosphoinositide 3-kinase, resulting in reduced phosphorylation of downstream targets such as AKT and mTOR pathways, which are critical for cell growth and survival.

This dual mechanism allows CUDC-907 to effectively induce apoptosis in cancer cells while potentially overcoming resistance mechanisms associated with monotherapy approaches .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Solubility: Soluble in dimethyl sulfoxide at concentrations greater than 25 mg/mL
  • Storage Conditions: Recommended storage at -20°C for stability .

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 508.55 g/mol
  • Chemical Formula: C23H24N8O4SC_{23}H_{24}N_{8}O_{4}S

These properties are essential for understanding the compound's behavior in biological systems and its formulation for clinical use .

Applications

Scientific Uses

CUDC-907 mesylate is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: It has shown promise in treating various cancers, including diffuse large B-cell lymphoma and multiple myeloma, particularly in cases resistant to standard therapies.
  2. Research Tool: Beyond clinical applications, CUDC-907 serves as a valuable research tool for studying the roles of histone deacetylases and phosphoinositide 3-kinases in cancer biology.

Clinical trials are ongoing to further elucidate its efficacy and safety profile in different cancer types .

Properties

CAS Number

1401998-36-4

Product Name

CUDC-907 mesylate

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide;methanesulfonic acid

Molecular Formula

C24H28N8O7S2

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C23H24N8O4S.CH4O3S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14;1-5(2,3)4/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32);1H3,(H,2,3,4)

InChI Key

CFLAKAHRZMPILU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.